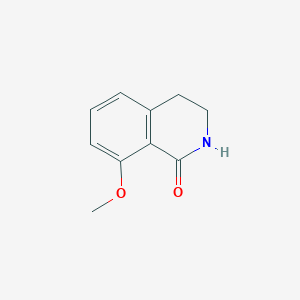

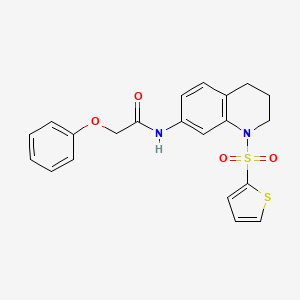

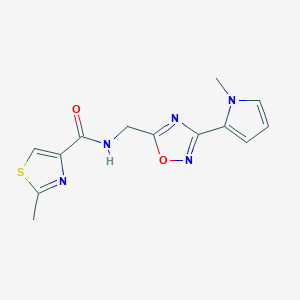

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide, also known as HENECA, is a highly potent and selective agonist of the A3 adenosine receptor. It was first synthesized in 1998 by a team of researchers led by Kenneth Jacobson at the National Institute of Diabetes and Digestive and Kidney Diseases (NIDDK) in the United States. Since then, HENECA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Aplicaciones Científicas De Investigación

Development of Pharmaceutical Compounds

The design and synthesis of derivatives related to N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide have shown promising pharmaceutical properties. For instance, derivatives such as (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamides have been assessed for their anti-inflammatory and analgesic activities. Among these compounds, certain derivatives exhibited significant activity without inducing gastric lesions, highlighting their potential as non-ulcerogenic agents for pain and inflammation management (Berk et al., 2009).

Antimicrobial and Antimycobacterial Activity

N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid, which share a structural resemblance to this compound, have shown significant antibacterial and antimycobacterial activity. These compounds were effective against various Staphylococcus aureus strains, including methicillin-resistant strains, and Mycobacterium tuberculosis, suggesting their potential use in treating bacterial infections resistant to standard antibiotics (Goněc et al., 2015).

Herbicidal Activity and Photosynthetic Inhibition

Ring-substituted derivatives related to the core structure of this compound have been explored for their herbicidal activity and ability to inhibit photosynthetic electron transport in plants. Such studies offer insights into developing new herbicides that target specific pathways in plant metabolism, potentially leading to the creation of more efficient and selective agricultural chemicals (Kos et al., 2013).

Synthesis and Characterization Techniques

Research has also focused on the synthesis and characterization of compounds with naphthalene and carboxamide components. These studies contribute to the broader understanding of chemical synthesis techniques and the structural analysis of complex organic molecules, which is crucial for the development of new drugs and materials (Tagat et al., 2002).

Propiedades

IUPAC Name |

N-(2-hydroxy-2-naphthalen-1-ylethyl)-6-methoxy-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3/c1-27-16-10-9-15-11-20(24-19(15)12-16)22(26)23-13-21(25)18-8-4-6-14-5-2-3-7-17(14)18/h2-12,21,24-25H,13H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRAFCMLFBGRBPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC(C3=CC=CC4=CC=CC=C43)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Dichloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2700209.png)

![1-[(Naphthalen-1-yl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2700210.png)

![Tert-butyl[(2,5-dimethoxyphenyl)methyl]amine](/img/structure/B2700214.png)

![6-Chloro-2-methyl-N-(6-methyl-4-phenyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B2700216.png)

![4-[4-(4-chloro-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-1H-indole](/img/structure/B2700218.png)

![Methyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2700226.png)